N-methyl-2-nitropyridin-3-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

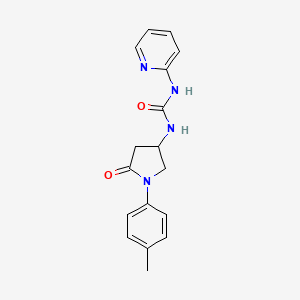

“N-methyl-2-nitropyridin-3-amine” is a chemical compound with the CAS Number: 32605-06-4 . It has a molecular weight of 153.14 . The IUPAC name for this compound is N-methyl-2-nitro-3-pyridinamine .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C6H7N3O2/c1-7-5-3-2-4-8-6 (5)9 (10)11/h2-4,7H,1H3 . This code provides a standard way to encode the compound’s molecular structure.Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, nitropyridines have been known to undergo a variety of reactions . For instance, the nitro group can migrate from the 1-position to the 3-position by a [1,5] sigmatropic shift .Physical and Chemical Properties Analysis

“this compound” is a solid compound . It should be stored in a dark place, sealed in dry conditions, at a temperature of 2-8°C .Scientific Research Applications

Chemical Synthesis and Reactions

N-methyl-2-nitropyridin-3-amine demonstrates utility in various chemical reactions and synthesis processes. One notable application is in the formation of aminals through the Pummerer rearrangement. This process involves the reaction of 2-amino-3-nitropyridine with acid chlorides, leading to the formation of unusual aminals like N,N′-bis(3-nitro-2-pyridinylimino)methylene. Such reactions are significant in organic chemistry for the synthesis of complex molecules (Rakhit, Georges, & Bagli, 1979).

Catalysis and Reductive Amination

The compound plays a role in catalysis and reductive amination processes. N-Methyl- and N-alkylamines, which are crucial in life-science molecules, can be synthesized using Co3O4-based catalysts starting from nitroarenes or amines. This method is particularly valued for its convenience and cost-effectiveness, making it relevant in industrial production (Senthamarai et al., 2018).

Fluorescent Probes for Metal Detection

In the development of fluorescent probes for metal ion detection, derivatives of 2-aminoethylpyridine, including this compound, have been synthesized. These compounds show potential for practical applications in detecting and estimating trace amounts of Fe3+ and Hg2+ in water samples and biological systems, owing to their selective and sensitive assay properties (Singh, Thakur, Raj, & Pandey, 2020).

Pharmaceutical Chemistry

In pharmaceutical chemistry, the compound is utilized for improving drug solubility. Techniques like ultrasound-assisted formation of amine salts have been employed for enhancing the solubility of compounds like 4-hydroxy-6-methyl-3-nitropyridin-2(1H)-one. This approach is crucial in medicinal chemistry, as it addresses the challenge of low aqueous solubility in drug-like compounds (Machado et al., 2013).

Nucleophilic Displacement Reactions

This compound is involved in nucleophilic displacement reactions in aromatic systems. Its reactivity with various amines has been extensively studied, providing insights into the kinetics and mechanisms of these reactions. Such studies are vital for understanding and developing new synthetic pathways in organic chemistry (Brewis, Chapman, Paine, Shorter, & Wright, 1974).

Safety and Hazards

Properties

IUPAC Name |

N-methyl-2-nitropyridin-3-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O2/c1-7-5-3-2-4-8-6(5)9(10)11/h2-4,7H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCJOHCIQXAGJBV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(N=CC=C1)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401303986 |

Source

|

| Record name | N-Methyl-2-nitro-3-pyridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401303986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32605-06-4 |

Source

|

| Record name | N-Methyl-2-nitro-3-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32605-06-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methyl-2-nitro-3-pyridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401303986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-[Cyclohexyl(methyl)amino]-2-oxoethyl] 5-bromopyridine-3-carboxylate](/img/structure/B2735513.png)

![2-[3-[(5-Methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]-1,3-thiazole](/img/structure/B2735514.png)

![ethyl 2-(5-phenyloxazole-2-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2735522.png)

![(4E)-5-(3,4-Dimethoxyphenyl)-4-[hydroxy-(4-methylphenyl)methylidene]-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione](/img/structure/B2735523.png)

![N-[3-[2-(4-chlorophenyl)sulfonyl-3-(furan-2-yl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2735525.png)

![N-(4-acetylphenyl)-2-(7-morpholino-4-oxopyrimido[4,5-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2735526.png)

![2-({[4-(Benzyloxy)phenyl]amino}methyl)-6-methoxyphenol](/img/structure/B2735529.png)

![4,4,5,5-Tetramethyl-2-[2-(trifluoromethyl)thiophen-3-yl]-1,3,2-dioxaborolane](/img/structure/B2735530.png)